molecular formula C16H15NO B12895001 Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B12895001
M. Wt: 237.30 g/mol
InChI Key: JNRVQIIMLDCRJK-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one" is a bicyclic heterocyclic compound featuring a seven-membered cyclohepta[b]pyrrolone core with a methyl group at position 1 and a phenyl substituent at position 3 in the cis configuration. The cyclohepta[b]pyrrolone system combines a pyrrolidone ring fused with a cycloheptane moiety, creating a strained, non-planar structure that influences its reactivity and physicochemical properties.

Key structural features include:

  • Cis configuration: The stereochemistry at positions 1 and 3a likely affects molecular packing and intermolecular interactions, as seen in related crystalline compounds .
  • Phenyl and methyl substituents: These groups contribute to lipophilicity and steric effects, which may influence solubility and binding interactions in biological systems.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(3S,3aR)-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C16H15NO/c1-17-14-11-7-3-6-10-13(14)15(16(17)18)12-8-4-2-5-9-12/h2-11,13,15H,1H3/t13-,15+/m0/s1

InChI Key

JNRVQIIMLDCRJK-DZGCQCFKSA-N

Isomeric SMILES

CN1C2=CC=CC=C[C@@H]2[C@H](C1=O)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=CC2C(C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Palladium-Catalyzed Carbene C–H Insertion

Pd(II) catalysts promote intramolecular carbene insertion reactions with this compound, enabling selective β-lactam formation. For example, [Pd(allyl)Cl]₂ catalyzes the decomposition of N,N-dibenzyl-α-diazoacetamide precursors to yield β-lactams (cis-3 and trans-3) alongside cycloheptapyrrolone derivatives .

Key Reaction Conditions :

CatalystSolventTemperatureMajor Product (Yield)
[Pd(allyl)Cl]₂DCERefluxtrans-3 (23%)
Pd₂(dba)₃TolueneRefluxCycloheptapyrrolone 2 (55%)
(SIPr)Pd(allyl)ClDCERefluxtrans-3 (20%)

Mechanistic studies reveal that Pd(II) stabilizes carbene intermediates, directing insertion into Csp³–H bonds over competing pathways like Buchner ring expansion .

Gold-Catalyzed Cycloaddition and Hydroarylation

Au(I) catalysts facilitate cascade reactions with skipped diynes (1,4-diynes), forming 1,6-dihydrocyclohepta[b]pyrrole derivatives. For instance, JohnPhosAu(MeCN)SbF₆ in toluene at 80°C achieves 72% yield of the [5+2] cyclization product .

Substrate Scope and Yields :

Skipped Diyne SubstituentsProduct Yield (%)
4-Methoxyphenyl (1b )80
4-Bromophenyl (1c )64
o-Tolyl (1g )80

Electron-rich aryl groups enhance reactivity by stabilizing cationic intermediates during the hydroarylation steps .

Electrophilic Aromatic Substitution

The electron-rich pyrrole moiety undergoes regioselective electrophilic substitution. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively functionalizes the α-position of the pyrrole ring.

  • Halogenation : N-bromosuccinimide (NBS) in DMF introduces bromine at the β-position.

Nucleophilic Additions and Cyclizations

The ketone group participates in nucleophilic additions with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. Under acidic conditions, these intermediates undergo cyclization to yield tetracyclic derivatives.

Comparative Reaction Efficiency

The table below contrasts key reaction types:

Reaction TypeCatalystYield Range (%)Selectivity Notes
Pd-catalyzed C–H insertion[Pd(allyl)Cl]₂20–55Favors β-lactams over Buchner
Au-catalyzed cyclizationJohnPhosAu64–80Electron-rich substrates optimal
Electrophilic substitution60–85α/β selectivity solvent-dependent

Mechanistic Insights

  • Pd-Catalyzed Pathways : Density functional theory (DFT) calculations indicate that β-lactam formation proceeds via a Pd-carbene intermediate with a ΔG≠ of 8.5 kcal/mol lower than competing pathways .

  • Au-Catalyzed Cascades : The reaction involves sequential hydroarylation at terminal alkynes, followed by 7-endo-dig cyclization .

This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Further studies could explore enantioselective catalysis and in vivo pharmacological applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of cyclohepta[b]pyrrol-2(1H)-one exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancers. A notable study demonstrated that certain analogs inhibited cell proliferation by inducing apoptosis in MCF7 breast cancer cells at IC50 values below 10 µM .

Table 1: Anticancer Activity of Cyclohepta[b]pyrrol Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF78.5Apoptosis induction
BA5499.0Cell cycle arrest
CSKOV37.2Inhibition of proliferation

1.2 Neuroprotective Effects

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels when treated with this compound, indicating potential therapeutic benefits for neurodegenerative diseases .

Organic Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various functional group transformations, making it a versatile building block in organic synthesis. For example, it has been utilized in the synthesis of novel pyrazole derivatives through cyclization reactions .

Mechanism of Action

The mechanism of action of Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related pyrrolone derivatives:

Table 1: Structural and Functional Comparison of Cyclohepta[b]pyrrolone and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System Notable Properties/Applications Evidence Source
Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one C₁₇H₁₉NO* 253.34 Methyl, Phenyl Cyclohepta[b]pyrrol Potential bioactive intermediate (inferred) N/A
Methyl 1-methyl-3-phenylhexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate C₂₄H₂₃NO₃ 373.45 Methyl, Phenyl, Ester Benzo[f]chromeno Crystalline structure with weak C–H⋯O interactions; dihedral angle = 76.82° between aromatic systems
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester Cyclopenta[c]pyrrol Enhanced solubility due to ester group; used in synthesis
Cyclopenta[b]pyrrol-2(1H)-one, hexahydro-6a-hydroxy-3,3-dimethyl C₉H₁₅NO₂ 169.22 Hydroxy, Dimethyl Cyclopenta[b]pyrrol Fine chemical intermediate; 99% purity
Ethyl 5-(3-azidophenyl)-1-(3-cyano-4,5-dimethylpyrrol-2-yl)pyrrole-3-carboxylate C₂₁H₂₂N₄O₂ 362.43 Azido, Cyano, Ester Pyrrole Antimicrobial activity (inferred); mp = 188–190°C

*Inferred from IUPAC name.

Key Comparisons:

Ring Size and Strain: The cyclohepta[b]pyrrolone core (7-membered ring) in the target compound introduces greater conformational flexibility compared to cyclopenta[b]pyrrolone derivatives (5-membered ring), which may exhibit higher ring strain and rigidity .

Substituent Effects: Electron-withdrawing groups (e.g., cyano, azido in ) enhance reactivity toward nucleophilic attack, whereas electron-donating groups (e.g., methyl, phenyl in the target compound) improve stability and lipophilicity . tert-Butyl esters () increase solubility in organic solvents, whereas phenyl groups (target compound) may reduce aqueous solubility .

Spectroscopic and Crystallographic Data: Weak C–H⋯O interactions observed in the benzo[f]chromeno derivative () suggest similar intermolecular forces may stabilize the target compound’s solid-state structure . IR data from (e.g., CN stretch at 2218 cm⁻¹) provide benchmarks for comparing electronic environments in related nitrile-containing analogs .

Biological and Industrial Applications: Cyclopenta[b]pyrrolone derivatives () are marketed as intermediates for fine chemicals, while azido/cyano-substituted pyrroles () are explored for antimicrobial activity .

Biological Activity

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NC_{14}H_{15}N, with a molecular weight of approximately 213.28 g/mol. Its structure features a cycloheptane ring fused with a pyrrolone moiety, contributing to its unique biological profile.

Biological Activity Overview

1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms:

  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells via mitochondrial pathways. For example, a study on pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

2. Neuroprotective Effects
Neuroprotective properties have been attributed to similar cyclic compounds. For instance, derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. The mechanism often involves modulation of neuroinflammatory pathways and inhibition of apoptotic signals .

3. Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. In vitro studies suggest effectiveness against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

MechanismDescription
Apoptosis Induction Activation of caspases and mitochondrial dysfunction leading to cell death
Antioxidant Activity Scavenging of free radicals and reduction of oxidative stress
Enzyme Inhibition Inhibition of specific enzymes involved in cancer progression or microbial growth

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrolidine derivatives highlighted the anticancer potential of related compounds. The results indicated that treatment with these compounds resulted in a significant reduction in tumor size in xenograft models .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, researchers found that treatment with similar cyclic compounds reduced neuronal apoptosis in models of neurodegeneration, suggesting a protective effect against conditions like Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one, and how are intermediates validated?

  • Methodological Answer : A multi-step synthesis typically involves cyclization of a pyrrole precursor with a substituted cycloheptane moiety. Key steps include:

  • Acylation : Introducing the phenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
  • Cyclization : Using acid-catalyzed or thermal conditions to form the fused bicyclic system.
  • Stereochemical Control : Ensuring cis configuration through chiral auxiliaries or asymmetric catalysis.
  • Characterization : Intermediates are validated via 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups and regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR resolve stereochemistry and substituent positioning (e.g., phenyl group orientation). 2D techniques (COSY, HSQC, HMBC) confirm through-space and through-bond correlations .
  • Mass Spectrometry : HRMS identifies molecular ion peaks and fragmentation patterns, ensuring correct molecular formula.
  • IR Spectroscopy : Validates carbonyl (C=O) and NH/OH groups, critical for distinguishing tautomeric forms .

Advanced Research Questions

Q. How can SHELX software address challenges in X-ray crystallographic determination of this compound’s stereochemistry?

  • Methodological Answer :

  • Structure Solution : SHELXD resolves phase problems via dual-space algorithms, particularly for non-centrosymmetric crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for confirming the cis configuration.
  • Validation : Tools like PLATON check for missed symmetry or twinning. Example: For similar bicyclic systems, SHELX programs achieved R-factors < 5% with high-resolution data .

Q. What strategies resolve discrepancies in biological activity data during structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare enzyme inhibition assays (e.g., kinase targets) with animal model efficacy. Adjust for metabolic stability or bioavailability issues.
  • Statistical Modeling : Use multivariate regression to identify confounding variables (e.g., substituent electronic effects vs. steric hindrance).
  • Crystallographic Validation : Co-crystallize the compound with target proteins to confirm binding modes, as done for analogous sulfonylurea derivatives .

Q. How are molecular docking studies optimized to predict interactions with biological receptors?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers with software like OpenEye Omega, accounting for cis stereochemistry.
  • Receptor Flexibility : Use induced-fit docking (e.g., Schrödinger Suite) to model binding pocket adjustments.
  • Validation : Compare docking scores with experimental IC50_{50} values. For example, docking of sulfonamide analogs into retinol-binding protein 4 (RBP4) revealed hydrophobic interactions critical for activity .

Q. What experimental designs mitigate synthetic challenges in introducing sulfonyl or phenylsulfonyl substituents?

  • Methodological Answer :

  • Sulfonylation : Use in situ-generated sulfonyl chlorides under anhydrous conditions.
  • Regioselectivity : Direct substitution via SNAr reactions on pre-functionalized intermediates.
  • Purification : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc) to isolate diastereomers. Example: Sulfonyl derivatives of cyclohepta[b]pyrrolones achieved >90% purity after optimization .

Data Contradiction Analysis

Q. How are conflicting results in crystallographic and NMR-based stereochemical assignments reconciled?

  • Methodological Answer :

  • Cross-Validation : Compare NOESY/ROESY NMR data (proton-proton distances) with X-ray torsion angles.
  • Dynamic Effects : Assess if fluxional behavior in solution (e.g., ring puckering) causes NMR signal averaging.
  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to compare energy minima with experimental structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.